Physicochemical Property: Calculated LogP for (4-Amino-2,3-difluorophenyl)acetic acid
(4-Amino-2,3-difluorophenyl)acetic acid has a calculated LogP value of 1.067 . In the absence of direct comparative data for specific regioisomers, this value can be evaluated against class-level baselines. For instance, the structurally related drug molecule (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid has a calculated LogP of -0.1 (predicted), indicating a >1 log unit difference . The higher lipophilicity of the target compound suggests a different distribution profile compared to the alpha-amino acid analog, which could impact passive permeability and plasma protein binding in a biological setting.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.067 |
| Comparator Or Baseline | (2S)-2-Amino-2-(2,3-difluorophenyl)acetic acid: LogP ~ -0.1 (predicted) |
| Quantified Difference | Δ LogP ≈ 1.16 |
| Conditions | Calculated values based on molecular structure. |
Why This Matters
This difference in LogP informs a researcher's decision when selecting a building block with specific permeability characteristics, but it is not a direct functional comparison.
